

Application Note: Isolation and Purification of Fijimycin C from Streptomyces sp. CNS-575

Author: BenchChem Technical Support Team. Date: November 2025



Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the isolation and purification of **Fijimycin C**, a depsipeptide with significant antibacterial activity, from the fermentation broth of Streptomyces sp. strain CNS-575.[1][2] The methodologies outlined below are based on established procedures and are intended to guide researchers in obtaining this compound for further study and development.[1]

Overview of the Process

The isolation and purification of **Fijimycin C** involves a multi-step process that begins with the fermentation of the marine-derived Streptomyces sp. CNS-575.[1][3] Following fermentation, the secondary metabolites are adsorbed onto a resin, extracted using an organic solvent, and then subjected to a two-step chromatographic purification process.[1] The initial purification is achieved through silica gel open column chromatography, followed by a final purification step using reversed-phase high-performance liquid chromatography (RP-HPLC) to yield pure **Fijimycin C**.[1]

Data Summary

The quantitative data from the isolation and purification process are summarized in the tables below for clarity and easy comparison.

Table 1: Yields at Each Stage of Purification



Purification Stage	Starting Material	Recovered Material	Yield
Fermentation & Extraction	40 L Culture of Streptomyces sp. CNS-575	Crude Acetone Extract	8.6 g[1][3]
Silica Gel Chromatography	8.6 g Crude Acetone Extract	Fraction Six (Depsipeptide-rich)	3.9 g[1]

| Reversed-Phase HPLC | 3.9 g Fraction Six | Purified Fijimycin C | 3.2 mg[1] |

Table 2: RP-HPLC Parameters and Results for Fijimycin C Isolation

Parameter	Specification	
Chromatography System	Reversed-Phase High-Performance Liquid Chromatography	
Column	Phenomenex Luna C18 (10 mm × 250 mm, 5 μm particle size)[1]	
Mobile Phase	65% aqueous Acetonitrile (CH3CN)[1]	
Flow Rate	2.5 mL/min[1]	
UV Detection Wavelength	254 nm[1][3]	
Retention Time of Fijimycin C	17.5 minutes[1]	
Physical Appearance	Amorphous white powder[1][3]	

| Molecular Formula | C44H62N8O12[1][3] |

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the complete isolation and purification process.

3.1 Part 1: Fermentation of Streptomyces sp. CNS-575

Methodological & Application



· Strain and Culture Medium:

- The producing organism is Streptomyces sp. strain CNS-575, isolated from a marine sediment sample.[1][3]
- Prepare the liquid medium (A1Bfe+C), which consists of 10 g starch, 4 g yeast extract, 2 g
 peptone, 1 g CaCO₃, 40 mg Fe₂(SO₄)₃·4H₂O, and 100 mg KBr per 1 liter of seawater.[1][3]
- Fermentation Conditions:
 - Inoculate 40 separate 1-liter volumes of the A1Bfe+C medium.[1][3]
 - Incubate the cultures at 27 °C for 6 days with constant shaking at 215 rpm.[1][3]

3.2 Part 2: Extraction of Crude Fijimycin Complex

- Adsorption of Metabolites:
 - At the end of the 6-day fermentation period, add pre-sterilized Amberlite XAD-7 resin to each culture flask at a concentration of 20 g/L.[1][3]
 - Continue to shake the flasks at a low speed for an additional two hours to allow for the adsorption of extracellular secondary metabolites onto the resin.[1][3]
- Harvesting and Extraction:
 - Collect the resin and cell mass by filtering the entire culture volume through cheesecloth.
 [1][3]
 - Wash the collected material with deionized (DI) water to remove salts.[1][3]
 - Soak the resin, cell mass, and cheesecloth in acetone for 2 hours.[1][3]
 - Filter the acetone extract to remove solid materials.[1]
 - Remove the acetone from the filtrate under vacuum to yield the solid crude extract. From a
 40 L culture, approximately 8.6 g of solid material is expected.[1][3]



3.3 Part 3: Chromatographic Purification of Fijimycin C

- Step 3.1: Silica Gel Open Column Chromatography (Initial Fractionation)
 - Apply the entire crude acetone extract (8.6 g) to a silica gel open column.[1][3]
 - Elute the column using a step gradient mobile phase, starting with 10% ethyl acetate in isooctane and gradually increasing the polarity to 15% methanol in ethyl acetate.[1][3]
 - Collect the eluent in fractions. This process should yield approximately nine distinct fractions.[1]
 - Identify the fraction containing the desired depsipeptides. Fraction six, weighing around
 3.9 g, has been reported to contain Fijimycins A, B, and C.[1]
- Step 3.2: Reversed-Phase HPLC (Final Purification)
 - Dissolve the depsipeptide-containing fraction (Fraction six, 3.9 g) in a suitable solvent for HPLC injection.[1]
 - Subject the sample to reversed-phase HPLC using the parameters outlined in Table 2.[1]
 - Collect the eluent corresponding to the peak at a retention time of approximately 17.5 minutes. This peak represents Fijimycin C.[1]
 - Evaporate the solvent from the collected fraction to obtain pure Fijimycin C as an amorphous white powder.[1]

Visualization of the Workflow

The diagram below illustrates the complete experimental workflow for the isolation and purification of **Fijimycin C**.

Caption: Experimental workflow for **Fijimycin C** purification.

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References

- 1. Fijimycins A–C, three antibacterial etamycin-class depsipeptides from a marine-derived Streptomyces sp PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fijimycins A-C, three antibacterial etamycin-class depsipeptides from a marine-derived Streptomyces sp PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pediatrics.ucsd.edu [pediatrics.ucsd.edu]
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